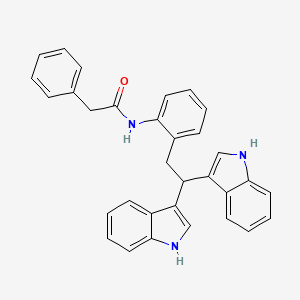
Ethyl (3-azidonaphthalen-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-azidonaphthalen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features an ethyl group, an azido group attached to a naphthalene ring, and a carbamate functional group. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-azidonaphthalen-2-yl)carbamate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 3-nitronaphthalene.
Reduction: The nitro group in 3-nitronaphthalene is reduced to form 3-aminonaphthalene.
Azidation: The amino group in 3-aminonaphthalene is converted to an azido group using sodium azide.
Carbamoylation: The final step involves the reaction of the azido compound with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Ethyl (3-azidonaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for azidation.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
科学的研究の応用
Ethyl (3-azidonaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (3-azidonaphthalen-2-yl)carbamate involves its ability to undergo click chemistry reactions. The azido group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler carbamate without the azido and naphthalene groups.
3-azidonaphthalene: Lacks the carbamate group but contains the azido and naphthalene groups.
Naphthyl carbamates: Similar structure but without the azido group.
Uniqueness
Ethyl (3-azidonaphthalen-2-yl)carbamate is unique due to the presence of both the azido and carbamate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
CAS番号 |
88596-88-7 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC名 |
ethyl N-(3-azidonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)15-11-7-9-5-3-4-6-10(9)8-12(11)16-17-14/h3-8H,2H2,1H3,(H,15,18) |
InChIキー |
PKMHVRAFFRFEEN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


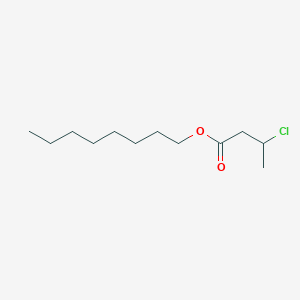

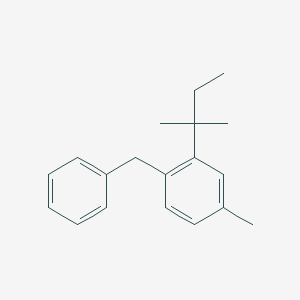
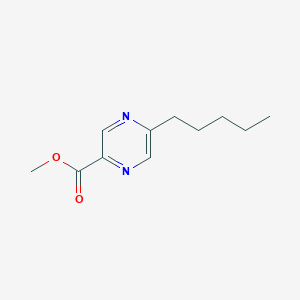
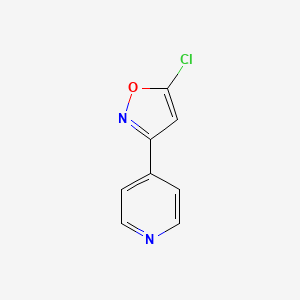
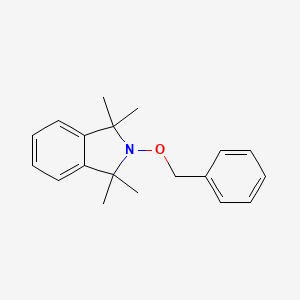
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)


![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)

